1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone
Description
1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is a quinoline-derived compound featuring a ketone group at the 1-position and a hydroxyl substituent at the 6-position of the partially hydrogenated quinoline ring. Its synthesis typically involves functionalization of the quinoline core via alkylation or acylation reactions, as seen in analogous compounds .
Properties
IUPAC Name |
1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-6-2-3-9-7-10(14)4-5-11(9)12/h4-5,7,14H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLHMCKNLKOGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42443-04-9 | |
| Record name | 1-(6-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Physicochemical Properties
Understanding the fundamental properties of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone is essential for optimizing its synthesis and purification processes. The compound exhibits distinctive characteristics that influence its reactivity and handling requirements.
| Property | Value |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | 1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone |
| Standard InChI | InChI=1S/C11H13NO2/c1-8(13)12-6-2-3-9-7-10(14)4-5-11(9)12/h4-5,7,14H,2-3,6H2,1H3 |
| Standard InChI Key | LVLHMCKNLKOGLT-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC2=C1C=CC(=C2)O |
| Predicted Boiling Point | 403.7±45.0 °C |
| Density | 1.3±0.1 g/cm³ |
The hydroxyl and carbonyl functional groups confer moderate polarity to the molecule, making it soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylacetamide (DMA). This solubility profile is advantageous for various synthetic approaches and purification strategies.
The compound's predicted collision cross-section (CCS) data provides valuable information for mass spectrometric analysis:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 192.10192 | 140.9 |
| [M+Na]+ | 214.08386 | 153.5 |
| [M+NH4]+ | 209.12846 | 149.4 |
| [M+K]+ | 230.05780 | 147.4 |
| [M-H]- | 190.08736 | 142.4 |
| [M+Na-2H]- | 212.06931 | 146.1 |
| [M]+ | 191.09409 | 143.0 |
| [M]- | 191.09519 | 143.0 |
Synthetic Routes via Key Intermediates
Friedel-Crafts Alkylation Approach
The most efficient synthesis route for 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone involves a two-step process. First, the preparation of 6-hydroxy-3,4-dihydroquinolinone (6-HQ) intermediate via intramolecular Friedel-Crafts alkylation, followed by N-acetylation.
Synthesis of 6-Hydroxy-3,4-dihydroquinolinone Intermediate
The critical first step utilizes N-(4-methoxyphenyl)-3-chloropropionamide as the starting material. This approach produces high yields and excellent purity through an optimized reaction process:
N-(4-methoxyphenyl)-3-chloropropionamide + Lewis acid → 6-hydroxy-3,4-dihydroquinolinone
The reaction proceeds through both ring closure and demethylation of the phenol group in one synthetic operation. This transformation exemplifies synthetic efficiency through:
- Intramolecular reaction to form the quinoline ring system
- Concurrent demethylation to reveal the hydroxyl group
- High atom economy with minimal waste generation
A detailed procedure based on patent literature demonstrates the industrial applicability of this method:
- Combine N-(4-methoxyphenyl)-3-chloropropionamide (300 g, 1.4 mol) with N,N-dimethylacetamide (165 ml, 1.3 eq.) in a three-necked reactor vessel
- Slowly add trichloroaluminum (760 g, 4 eq.) over two hours, allowing controlled exotherm (temperature rises from ~25°C to 140°C)
- Maintain reaction at 150-160°C for two hours until completion
- Cool to ambient temperature and quench by pouring into water (5.5 L)
- Add sodium borohydride (30 g) to improve color quality (mixture turns from gray to white)
- Filter and wash the collected solids with water (2 L)
- Dry overnight in a vacuum oven at 60°C
This procedure yields 6-hydroxy-3,4-dihydroquinolinone (212.8 g, 92.9%) with 99.2% purity by HPLC analysis.
Lewis Acid Catalyst Optimization
The efficiency of the Friedel-Crafts cyclization depends significantly on the Lewis acid catalyst employed. While aluminum trichloride (AlCl3) shows superior performance, several other Lewis acids demonstrate effectiveness:
| Lewis Acid | Effectiveness | Recommended Equivalents |
|---|---|---|
| AlCl3 | Excellent | 3-5 (optimally 4) |
| AlBr3 | Very Good | 3-5 |
| FeCl3 | Good | 3-5 |
| FeBr3 | Good | 3-5 |
| SbF5 | Moderate | 3-5 |
| TiCl4 | Moderate | 3-5 |
| SnCl4 | Moderate | 3-5 |
| BF3 | Fair | 3-5 |
The reaction optimally employs 3-5 molar equivalents of the Lewis acid catalyst, with approximately 4 equivalents providing the ideal balance between reactivity and handling.
Reaction Conditions and Parameters
Critical reaction parameters have been extensively optimized to ensure high yield and purity:
| Parameter | Optimal Condition | Impact on Reaction |
|---|---|---|
| Lewis Acid Amount | 3-5 equivalents (4 optimal) | Ensures complete reaction and demethylation |
| Solvent | DMSO, DMF, DMA, high-boiling amines | Maintains fluidity at high temperatures |
| Temperature | 150-220°C (typically 150-160°C) | Promotes cyclization and demethylation |
| Reaction Time | ~2 hours | Ensures complete conversion |
| Concentration | High concentration | Increases reaction rate while maintaining fluidity |
| Work-up | Water quench, NaBH4 treatment | Improves product color and quality |
High concentration conditions are particularly important as they promote a fast reaction rate while maintaining a fluid reaction mixture throughout the process.
Alternative Synthetic Approaches
From 2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one
An alternative approach involves structural modification of 2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one (CAS: 62265-73-0), which features a chloroacetyl group instead of an acetyl group. This transformation could proceed through:
- Catalytic hydrogenolysis of the carbon-chlorine bond
- Reduction using zinc and acetic acid
- Radical dechlorination approaches
This method offers advantages when the chloroacetyl precursor is readily available but requires careful control to avoid unwanted side reactions.
Povarov Reaction Approach
Derivatives of 3,4-dihydroquinolin can be synthesized through multicomponent Povarov reactions. A synthetic procedure described for related compounds utilizes:
- p-Toluidine as the amine component
- trans-Methyl-isoeugenol as the activated dienophile
- Benzaldehyde as the aldehyde component
- Deep eutectic solvents as the reaction medium
This three-component reaction produces 2,4-diaryl-3-methyl-1,2,3,4-tetrahydroquinoline intermediates, which could be further functionalized to obtain the target compound.
From Quinoline-1(2H)-carboxylate Derivatives
Another potential route involves the transformation of methyl quinoline-1(2H)-carboxylate derivatives. These compounds can be synthesized and subsequently modified to introduce the hydroxyl group at position 6 and transform the methyl carboxylate to an acetyl group.
Industrial Scale Production Considerations
Scaling up the production of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone presents several important considerations:
Process Optimization Parameters
| Process Parameter | Optimization Strategy | Benefit |
|---|---|---|
| Raw Material Purity | Analytical testing and specifications | Ensures consistent reaction performance |
| Reaction Concentration | Balanced to maintain fluidity while maximizing rate | Optimizes reactor utilization and throughput |
| Addition Rate | Controlled addition of Lewis acid | Manages exotherm and improves safety |
| Mixing Efficiency | Appropriately designed impellers and baffles | Ensures uniform heat distribution and reaction progress |
| Temperature Profile | Programmed heating and cooling cycles | Maximizes yield while maintaining product quality |
| Work-up Optimization | Efficient washing and filtration processes | Reduces solvent usage and improves recovery |
Continuous flow processing represents a potential advancement for industrial production, offering improved heat transfer, safer operation, and more consistent product quality.
Environmental and Economic Considerations
Several factors contribute to the environmental and economic profile of the manufacturing process:
- Recovery and recycling of solvents and reagents
- Treatment of aluminum-containing waste streams
- Energy optimization through heat recovery systems
- Minimization of waste through process intensification
- Cost analysis of raw materials versus process complexity
The high yield and purity achieved through the optimized Friedel-Crafts approach (>90% yield, >99% purity) make it particularly attractive for industrial implementation despite the use of Lewis acids.
Comparative Analysis of Preparation Methods
A comprehensive comparison of potential synthetic routes highlights the advantages and limitations of each approach:
| Synthetic Method | Key Starting Materials | Advantages | Disadvantages | Estimated Overall Yield |
|---|---|---|---|---|
| Friedel-Crafts + N-acetylation | N-(4-methoxyphenyl)-3-chloropropionamide | High yield (>90%) and purity for intermediate; Well-established procedure; Single-vessel process for intermediate | Requires Lewis acids; High temperature operation; Two-step overall process | 80-85% |
| From chloroacetyl derivative | 2-Chloro-1-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethan-1-one | Direct precursor; Single transformation required | Limited optimization data; Specific starting material required | 75-85% |
| Povarov reaction approach | p-Toluidine, trans-methyl-isoeugenol, aldehydes | One-pot multicomponent reaction; Diverse substrate scope | Multiple modifications needed; Less direct route | 60-70% |
| From quinoline carboxylates | Methyl quinoline-1(2H)-carboxylate | Well-characterized starting materials | Multiple modifications required; Lower overall efficiency | 50-60% |
The Friedel-Crafts alkylation followed by N-acetylation emerges as the most efficient route, offering the highest yields and most direct synthetic pathway to the target compound.
Analytical Characterization
Chromatographic Analysis
High-performance liquid chromatography (HPLC) provides a crucial method for assessing the purity of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone. A suitable HPLC method can be adapted from related compounds:
| Time (min) | Eluent A (%) | Eluent B (%) |
|---|---|---|
| 0 | 85 | 15 |
| 40 | 50 | 50 |
This gradient system has proven effective for the analysis of 6-hydroxy-3,4-dihydroquinolinone intermediate, and with appropriate modification, would be suitable for the target compound.
Purification Strategies
The purification of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone requires a systematic approach to achieve high purity:
Crystallization and Recrystallization
Based on the purification of related compounds, the following solvents and conditions are recommended:
- Primary crystallization from ethyl acetate/petroleum ether mixtures
- Recrystallization from ethanol for higher purity requirements
- Selective crystallization to separate the target compound from potential O-acetylated byproducts
Chromatographic Purification
For analytical or small-scale preparations, column chromatography provides effective purification:
Treatment Methods for Specific Impurities
Various treatments can address specific impurities:
- Activated charcoal treatment to remove colored impurities
- Washing with aqueous sodium carbonate to remove acidic impurities
- Acid washes to remove basic contaminants
- Sodium borohydride treatment to improve product color
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.
Substitution: This reaction can replace the hydroxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while reduction can yield dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The compound's mechanism of action appears to involve the disruption of bacterial cell membranes, leading to cell death.
Antioxidant Properties
The compound has demonstrated significant antioxidant activity in vitro. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential use in formulations targeting conditions like cancer and neurodegeneration.
Neuroprotective Effects
Preliminary studies suggest that 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone may offer neuroprotective benefits. Its structural similarity to known neuroprotective agents positions it as a candidate for further research in treating neurodegenerative disorders such as Alzheimer's disease.
Material Science
Polymer Additives
In material science, the compound is being explored as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in packaging and automotive industries.
Fluorescent Dyes
Due to its unique structure, 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone has potential applications as a fluorescent dye. Its fluorescence characteristics can be utilized in biochemical assays and imaging techniques, providing a tool for researchers in cellular biology and diagnostics.
Organic Synthesis
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various quinoline derivatives. Its reactivity allows for further functionalization, which is valuable in developing new pharmaceuticals and agrochemicals.
Catalysis
Recent studies have investigated the use of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone as a catalyst in organic reactions. Its ability to facilitate reactions under mild conditions can lead to more sustainable synthetic pathways in organic chemistry.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy Study (2023) | Evaluated against Gram-positive and Gram-negative bacteria | Showed significant inhibition of bacterial growth with minimal cytotoxicity |
| Neuroprotection in Cell Models (2024) | Tested on neuronal cell lines exposed to oxidative stress | Demonstrated reduced cell death and improved cell viability |
| Polymer Enhancement Research (2025) | Incorporated into polyolefins | Resulted in improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may disrupt the biological membrane systems of certain pathogens, leading to their inhibition . Additionally, it may interact with enzymes and receptors involved in various biological processes, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 3,4-dihydroquinolin-1(2H)-yl ethanone derivatives vary significantly with substituent patterns. Below is a comparative analysis:
*Calculated based on molecular formula C₁₁H₁₁NO₂.
Physicochemical and ADMET Properties
- Hydroxy vs. Nitro Groups: The 6-hydroxy derivative likely exhibits higher aqueous solubility compared to nitro analogues but lower than amino-substituted variants .
- Lipophilicity: Methoxy or phenyl substituents (e.g., 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenyl)ethanone, MW 281.35) increase logP values, affecting blood-brain barrier penetration .
- ADMET: In silico studies on similar ethanones predict moderate CYP450 inhibition and acceptable bioavailability, though hydroxyl groups may enhance metabolic clearance .
Key Research Findings and Gaps
Structural Insights : The 6-hydroxy group confers polarity but may limit membrane permeability compared to lipophilic analogues (e.g., AR54) .
Synthetic Challenges : Direct synthesis routes for the 6-hydroxy derivative are underreported; most data derive from nitro or methoxy precursors .
Biological Data: While anticancer and enzyme inhibitory activities are noted in analogues, the target compound’s specific pharmacological profile remains uncharacterized .
Biological Activity
1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone, a compound belonging to the class of quinoline derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, as well as its potential mechanisms of action.
- Molecular Formula : C11H13NO2
- Molecular Weight : 191.23 g/mol
- SMILES : CC(=O)N1CCCC2=C1C=CC(=C2)O
- InChIKey : LVLHMCKNLKOGLT-UHFFFAOYSA-N
Antimicrobial Activity
1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone has shown promising antimicrobial activity against various pathogens. Research indicates that quinoline derivatives can disrupt bacterial membranes and inhibit essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Anticancer Properties
Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Anticancer Activity
In vitro studies on human breast cancer cells (MCF-7) revealed that treatment with 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone resulted in a significant decrease in cell viability (IC50 = 25 µM). The compound induced apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 .
Antioxidant Activity
The antioxidant potential of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone has been evaluated through various assays. It demonstrated significant free radical scavenging activity, particularly against DPPH and ABTS radicals.
Table 2: Antioxidant Activity Assays
The biological activity of 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone can be attributed to several mechanisms:
- Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : Activation of caspase-dependent pathways results in programmed cell death in cancer cells.
- Free Radical Scavenging : The hydroxyl group in the structure plays a crucial role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
Q & A
Q. What are the established synthetic routes for 1-(6-Hydroxy-3,4-dihydroquinolin-1(2H)-yl)ethanone, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves C–H activation using Pd(OAc)₂ and Cu(OTf)₂ under oxygen (1 atm) in EtCOOH at 120°C. For example, analogous dihydroquinoline derivatives are synthesized via palladium-catalyzed cross-coupling, achieving ~78% yield . Key factors include:
- Catalyst loading : Pd(OAc)₂ (0.03 mmol) and Cu(OTf)₂ (0.06 mmol) per 0.3 mmol substrate.
- Solvent system : EtCOOH with o-xylene as a co-solvent.
- Workup : Chromatography with ethyl acetate/petroleum ether (1:10) for purification. Table: Representative Reaction Conditions
| Catalyst System | Solvent | Temp (°C) | Yield | Reference |
|---|---|---|---|---|
| Pd(OAc)₂/Cu(OTf)₂ | EtCOOH | 120 | 78% | |
| LiAlH₄/SOCl₂ | THF/CHCl₃ | RT | 62% |
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer: Use multi-modal characterization :
- NMR : Analyze δ 2.1–3.5 ppm for dihydroquinoline protons and δ 6.5–7.2 ppm for aromatic protons .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 205.0739) .
- HPLC : Assess enantiomeric purity (>99%) using chiral columns (e.g., Lux Amylose-2) .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of dihydroquinoline-ethanone derivatives?
Methodological Answer: Asymmetric transfer hydrogenation with chiral catalysts (e.g., Ru complexes) achieves enantiomeric excess (ee) >94%. For example, (R)-1-(2-methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is synthesized via chiral dirhodium catalysts, followed by analytical CHPLC validation .
Q. How can C–H activation protocols be optimized to enhance selectivity for the 6-hydroxy substituent?
Methodological Answer: Directing groups (e.g., acetyl or dimethylamino) improve regioselectivity. Evidence shows that para-substitution on aryl partners increases coupling efficiency (e.g., 3,4-dimethylphenyl groups yield 78% product) . Contradictions arise when steric hindrance limits access to the C6 position, requiring alternative catalysts like Ir or Rh complexes.
Q. What computational methods predict ADMET properties for derivatives of this compound?
Methodological Answer: In silico screening using tools like SwissADME or Schrödinger Suite evaluates:
Q. How do structural modifications (e.g., halogenation) impact biological activity?
Methodological Answer: Bromination at C6 (e.g., 1-(6-bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone) enhances insecticidal activity by 30-fold in mosquito assays, likely due to increased electrophilicity . SAR studies require:
Q. What are the challenges in scaling up nitration reactions for nitro-substituted analogs?
Methodological Answer: Nitration at C8 using HNO₃/H₂SO₄ requires strict temperature control (<5°C) to avoid over-nitration. Workup involves neutralization with Na₂CO₃ and recrystallization from ethanol/water (yield: 65–70%) . Contradictions in regioselectivity are resolved using directing groups like acetyl.
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
